![molecular formula C32H50O4 B14218385 11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) CAS No. 596814-87-8](/img/structure/B14218385.png)
11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene core with diethynyl and oxy linkages, and undecanol chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) typically involves multiple steps. One common method includes the use of microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the desired compound. This method ensures high efficiency and selectivity . The reaction conditions often involve the use of an excess of the electron bridge to prevent multi-functionalization of the bis-alkyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) has several scientific research applications:
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanocomposites.
Organic Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) involves its interaction with molecular targets through its functional groups. The phenylene core and diethynyl linkages allow for π-π interactions and conjugation, which can influence the compound’s reactivity and binding properties. The undecanol chains provide hydrophobic interactions, enhancing the compound’s solubility and stability in various environments.
類似化合物との比較
Similar Compounds
2,5-Diethynylbenzene-1,4-diamine: Similar in structure but with amine groups instead of undecanol chains.
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde: Contains methoxy and ethene linkages instead of diethynyl and oxy linkages.
Uniqueness
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is unique due to its combination of diethynyl and oxy linkages with long undecanol chains. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.
特性
CAS番号 |
596814-87-8 |
|---|---|
分子式 |
C32H50O4 |
分子量 |
498.7 g/mol |
IUPAC名 |
11-[2,5-diethynyl-4-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |
InChI |
InChI=1S/C32H50O4/c1-3-29-27-32(36-26-22-18-14-10-6-8-12-16-20-24-34)30(4-2)28-31(29)35-25-21-17-13-9-5-7-11-15-19-23-33/h1-2,27-28,33-34H,5-26H2 |
InChIキー |
BFFZKCHWVXBISM-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1OCCCCCCCCCCCO)C#C)OCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


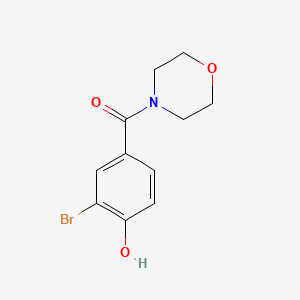
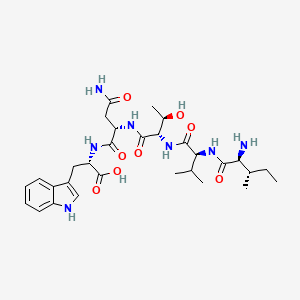
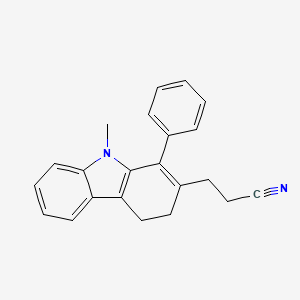
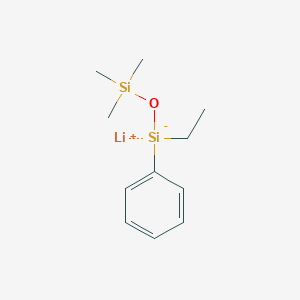
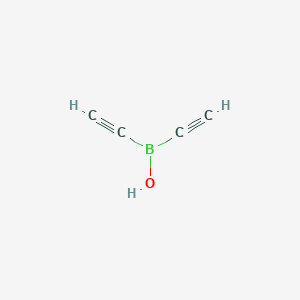
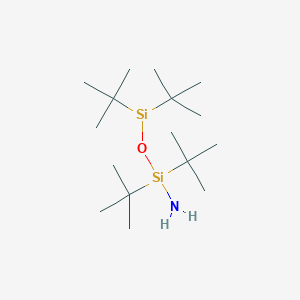
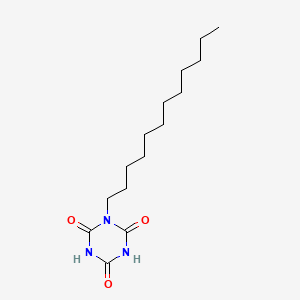

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
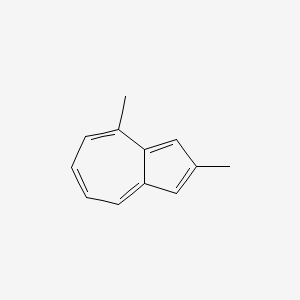
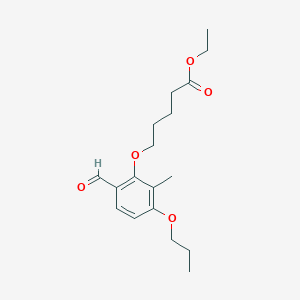
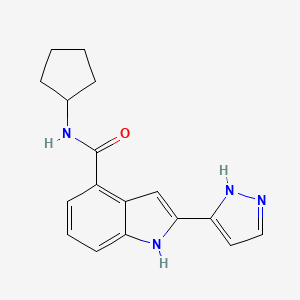
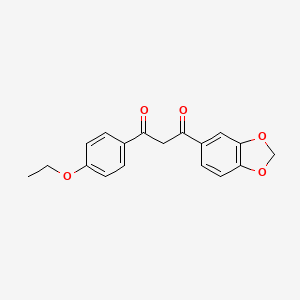
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
